Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate
Overview
Description
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate typically involves multiple steps, starting with the preparation of the oxazinane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the trifluoromethyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-dioxo-4-(4-methylphenyl)-1,3-oxazinane-3-carboxylate
- Tert-butyl 2,6-dioxo-4-(4-chlorophenyl)-1,3-oxazinane-3-carboxylate
- Tert-butyl 2,6-dioxo-4-(4-bromophenyl)-1,3-oxazinane-3-carboxylate
Uniqueness
The presence of the trifluoromethyl group in tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate distinguishes it from similar compounds. This group imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications.
Biological Activity
Tert-butyl 2,6-dioxo-4-(4-(trifluoromethyl)phenyl)-1,3-oxazinane-3-carboxylate is a synthetic organic compound notable for its unique oxazine structure and significant biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 365.29 g/mol. Its structure includes a tert-butyl group, two carbonyl functionalities, and a trifluoromethyl-substituted phenyl ring, which contribute to its chemical properties and biological activities .
Research indicates that this compound acts primarily as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) . This enzyme is implicated in various cardiovascular diseases, making the compound a candidate for therapeutic applications in managing inflammation and related disorders.
Binding Affinity
The structural features of the compound enhance its binding affinity to specific biological targets. Studies have shown that the trifluoromethyl group significantly influences its reactivity and biological activity compared to similar compounds. The presence of electron-withdrawing fluorine atoms facilitates stronger interactions with enzyme active sites through hydrogen and halogen bonding .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits substantial inhibitory effects against Lp-PLA2. The compound's IC50 values indicate its potency as an inhibitor:
Target Enzyme | IC50 Value (µM) |
---|---|
Lp-PLA2 | 5.4 |
These findings suggest that the compound could be beneficial in reducing inflammatory responses associated with cardiovascular diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique efficacy of this compound:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | C16H18N2O5 | Contains a methyl group instead of trifluoromethyl |
Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | C16H16F2NO5 | Substituted with a fluorophenyl group |
Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | C17H20N2O5 | Features a methoxy group instead of trifluoromethyl |
The trifluoromethyl substitution enhances the compound's reactivity and biological activity compared to these analogs .
Case Studies and Research Findings
Recent studies have explored the broader implications of this compound in various biological contexts:
- Cardiovascular Health : The inhibition of Lp-PLA2 suggests potential applications in cardiovascular disease management. Clinical studies are warranted to evaluate its effectiveness in human subjects.
- Anti-inflammatory Properties : Given its mechanism of action as an Lp-PLA2 inhibitor, further research is needed to assess its role in other inflammatory pathways.
- Cytotoxicity Assessments : Preliminary cytotoxicity tests against cancer cell lines (e.g., MCF-7) indicate moderate activity, suggesting further exploration for anticancer properties.
Properties
IUPAC Name |
tert-butyl 2,6-dioxo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazinane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO5/c1-15(2,3)25-14(23)20-11(8-12(21)24-13(20)22)9-4-6-10(7-5-9)16(17,18)19/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHNHAOCHVEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661486 | |
Record name | tert-Butyl 2,6-dioxo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazinane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-59-0 | |
Record name | tert-Butyl 2,6-dioxo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazinane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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